![molecular formula C20H27N5O4 B2980068 8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 862488-94-6](/img/structure/B2980068.png)
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effect
The compound has been studied for its potential antitumor activities and vascular relaxing effects. A study by Ueda et al. (1987) explored the synthesis of novel heterocycles including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which showed activity against P388 leukemia, though the vascular relaxing effects were not potent (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of this compound and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity. Some derivatives showed significant prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Structure-Cardiovascular Activity Relationships
A 2011 study by Chłoń-Rzepa et al. focused on the relationship between structure and cardiovascular activity, finding that certain derivatives exhibited prophylactic antiarrhythmic activity. One analogue with an 8-(2-morpholin-4-yl)-ethylamino group was most active in this regard (Chłoń-Rzepa, Żmudzki, Pawłowski, Zygmunt, & Filipek, 2011).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) studied the antiviral and antihypertensive activities of 7,8-polymethylenepurine derivatives, indicating potential applications in these areas (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).
Photophysical Properties and Applications
Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives related to this compound and evaluated their photophysical properties, suggesting applications in fluorescence-based studies (Padalkar, Lanke, Chemate, & Sekar, 2015).
Kinetic and Molecular Orbital Studies
The kinetic and molecular orbital properties of derivatives of this compound have been investigated to understand the influence of amino substituents on glycosyl bond cleavage under acidic conditions. This has implications for the design of nucleoside analogues (Hovinen, Glemarec, Sandström, Sund, & Chattopadhyaya, 1991).
properties
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)23(4)20(28)22(17)3)25(19)12-14(26)13-29-15-10-8-7-9-11-15/h7-11,14,26H,5-6,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHXFCXWWIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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